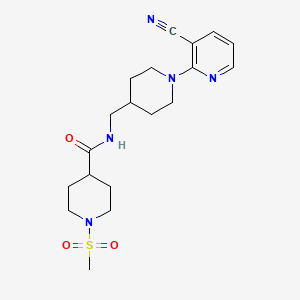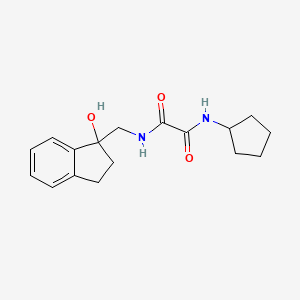![molecular formula C18H18N4O2 B2503082 2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide CAS No. 924829-72-1](/img/structure/B2503082.png)
2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including amidation, esterification, and S-alkylation processes. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" involved acetylation, esterification, and ester interchange steps with high yields . Similarly, the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides involved S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . These techniques could be employed to analyze the molecular structure of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide."
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including silylation, as seen with N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can lead to the formation of heterocyclic structures and other transformation products. The chemical reactivity of the compound would need to be studied to understand its potential reactions and transformation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides showed bioactivity that was rapidly annihilated by glucosylation . The properties of "2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide" would need to be characterized through experimental studies.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do offer insights into the biological activities of similar compounds. For example, certain N-phenyl-(2-aminothiazol-4-yl)acetamides showed potent agonistic activity against human β3-adrenergic receptors, which could be relevant for treating obesity and type 2 diabetes . Additionally, the bioactivity of N-(2-hydroxy-5-nitrophenyl) acetamide on gene expression in Arabidopsis thaliana could provide a model for studying the effects of related compounds on plant physiology .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of chemical compounds involving acetamide derivatives are crucial for developing new chemical entities. For instance, the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, a key intermediate in antimalarial drug synthesis, demonstrates the importance of understanding the chemical properties and reactions of acetamide derivatives for drug development (Magadum & Yadav, 2018) Magadum & Yadav, 2018.
Applications in Drug Design
- The design and synthesis of novel compounds for therapeutic applications, such as anticancer and antimicrobial activities, are significant areas of research. For example, the development of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines for evaluating their anticancer and antimicrobial efficacy (Kumar et al., 2019) underscores the potential medicinal applications of acetamide derivatives Kumar et al., 2019.
Antimicrobial and Anti-inflammatory Properties
- The antimicrobial and anti-inflammatory properties of acetamide derivatives have been explored, revealing their potential as active pharmaceutical ingredients. Research on the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide illustrates the diversity of acetamide derivatives in yielding compounds with promising antibacterial and antifungal activities (Fuloria et al., 2009) Fuloria et al., 2009.
Photocatalytic Applications
- Acetamide derivatives are also investigated for their photocatalytic applications, such as in the degradation of environmental pollutants. The photocatalytic degradation of paracetamol, a commonly used analgesic, on TiO2 nanoparticles under UV and sunlight irradiation, exemplifies the potential environmental applications of acetamide derivatives in water treatment and pollutant degradation (Jallouli et al., 2017) Jallouli et al., 2017.
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-3-4-6-17(13)24-12-18(23)20-15-7-9-16(10-8-15)22-14(2)11-19-21-22/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFJVZMKZFREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)


![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)
![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)
